Molidustat sodium salt is a synthetic organic compound primarily developed as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, which plays a critical role in the regulation of erythropoietin production. This compound is currently under investigation for its potential to treat renal anemia, particularly in patients with chronic kidney disease. The sodium salt form enhances its solubility and bioavailability, making it suitable for oral administration.
Molidustat sodium salt is classified as a synthetic organic compound and is recognized under various names, including BAY 85-3934. Its chemical formula is with a molecular weight of approximately 336.291 g/mol . It is listed in several chemical databases, including DrugBank and PubChem, which provide detailed chemical properties and classifications .
Molidustat sodium salt primarily functions through its interaction with hypoxia-inducible factor prolyl hydroxylase enzymes. These enzymes are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, molidustat stabilizes hypoxia-inducible factors, leading to increased erythropoietin production and subsequent stimulation of red blood cell formation .
The compound's reactivity can be influenced by several factors:
Molidustat sodium salt acts primarily by inhibiting hypoxia-inducible factor prolyl hydroxylases, which are critical for the regulation of oxygen homeostasis in cells. Under normal oxygen levels, these enzymes facilitate the hydroxylation and subsequent degradation of hypoxia-inducible factors, leading to decreased erythropoietin expression.
By inhibiting these enzymes:
Clinical trials have shown that molidustat effectively induces the transcription of hypoxia-sensitive genes in various cell types, thereby enhancing erythropoiesis .
Molidustat sodium salt is characterized by:
Key chemical properties include:
These properties suggest that molidustat sodium salt has favorable characteristics for oral bioavailability.
Molidustat sodium salt is primarily being investigated for its therapeutic potential in treating anemia associated with chronic kidney disease. Its mechanism allows it to serve as an alternative to traditional erythropoietin replacement therapies by promoting endogenous erythropoietin production without necessitating iron supplementation .
Current clinical trials are assessing its efficacy and safety profile in various populations suffering from renal anemia, aiming to establish it as a viable treatment option that could enhance patient outcomes significantly .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: